REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.Cl[C:13]1[CH:18]=[C:17]([NH2:19])[N:16]=[C:15]([NH2:20])[N:14]=1.CO>O1CCOCC1.C([O-])([O-])=O.[Cs+].[Cs+]>[NH2:20][C:15]1[N:14]=[C:13]([O:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=2)[CH:18]=[C:17]([NH2:19])[N:16]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
Cs2CO3
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred at ambient temperature for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to this solution
|
Type
|
CUSTOM
|
Details
|
The vial was capped
|
Type
|
CUSTOM
|
Details
|
microwaved at 200° C. for 40 min
|
Duration
|
40 min
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the formed suspension
|
Type
|
CUSTOM
|
Details
|
to produce a clear amber solution
|
Type
|
CUSTOM
|
Details
|
The solution was transferred into a round-bottom flask
|
Type
|
CONCENTRATION
|
Details
|
concentrated down to ca. 20 mL
|
Type
|
CUSTOM
|
Details
|
This solution was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
The product was additionally re-crystallized from ca. 50 mL of 4:1 mixture of EtOAc/MeOH
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with 40 mL of EtOAc, 40 mL of anhydrous Et2O
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)OC1=CC=C(C(=O)OC)C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.812 g | |
YIELD: PERCENTYIELD | 31.2% | |
YIELD: CALCULATEDPERCENTYIELD | 31.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |